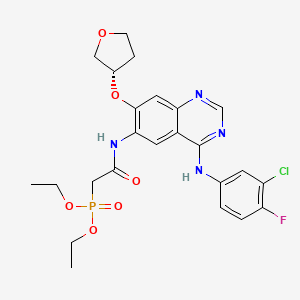

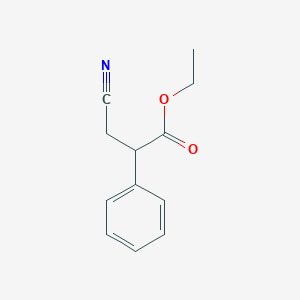

4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Vue d'ensemble

Description

Applications De Recherche Scientifique

Versatile Mediator in Organic Chemistry

"Selectfluor (f-teda-bf4)" is a valuable reagent for electrophilic fluorination and a versatile mediator or catalyst in organic chemistry. It enables various functionalizations of organic compounds, including selective and effective iodination, bromination, chlorination, nitration, and thiocyanation. Its role in benzylic functionalization of hexamethylbenzene and in promoting allylstannation of aldehydes and imines is particularly notable (Stavber & Zupan, 2005).

Molecular Structure Analysis

A study on "torsional potential of the methoxy group" in various organic compounds, including 4-fluoro-1-methoxybenzenes, reveals insights into molecular structure. The analysis used ab initio calculations and density functional methods, uncovering regular structure-property relationships between C-O bond distances and methoxy group torsional potentials (Klocker, Karpfen, & Wolschann, 2003).

Spectroscopy Applications

The infrared and Raman spectra of "1-(chloromethyl)-4-fluorobenzene" have been measured, offering insights into the liquid state of the molecule. The data suggest a probable C1 symmetry, contributing to our understanding of molecular structures in spectroscopy (Seth-Paul & Shino, 1975).

Electrochemical Reduction Studies

Research into the "electrochemical reduction of methoxychlor" at carbon and silver cathodes in dimethylformamide is another application. This study investigates the reduction process of methoxychlor, a pesticide, which can inform environmental remediation techniques (McGuire & Peters, 2016).

Fluorodemethylation Research

The treatment of trimethoxybenzene with "1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)" under mild conditions is another research area. This study helps in understanding fluorodemethylation processes in organic chemistry (Banks et al., 1999).

SNAr Reaction Study

Research on "SNAr reaction" with 3,4-dihalogenonitrobenzenes involves studying the substitution of the chlorine atom through orbital-controlled processes. This kind of study is crucial for understanding nucleophilic aromatic substitution reactions in organic chemistry (Cervera, Marquet, & Martin, 1996).

Mécanisme D'action

Target of Action

Chloromethyl compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that chloromethyl compounds often act as alkylating agents, forming covalent bonds with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

The compound’s potential to act as an alkylating agent suggests it could interfere with various biochemical processes, including dna replication, protein synthesis, and enzymatic activity .

Pharmacokinetics

Similar chloromethyl compounds are often well-absorbed and can distribute throughout the body, potentially undergoing metabolic transformations and being excreted via renal or hepatic routes .

Result of Action

Given its potential to act as an alkylating agent, it could cause modifications to proteins, nucleic acids, and other biomolecules, potentially leading to changes in cellular function .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(Chloromethyl)-1-fluoro-2-methoxybenzene plays a crucial role in biochemical reactions due to its reactive chloromethyl group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins, potentially altering their function. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biomolecules, making it a valuable tool for studying enzyme mechanisms and protein modifications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular energy production and metabolic flux. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The chloromethyl group allows the compound to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. This compound may undergo degradation, leading to the formation of by-products that could have different biochemical activities. Long-term studies have shown that the effects of this compound on cellular function can vary, with potential cumulative impacts on cell viability and metabolism. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Low doses may have minimal impact, while higher doses could lead to significant biochemical and physiological changes. Studies have shown that at high doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and potential effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific membrane transporters or bind to intracellular proteins, influencing its distribution and activity. Studying these interactions can provide insights into the compound’s cellular dynamics and potential therapeutic applications .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591790 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-59-7 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.